molecular formula C16H24N2O3 B374821 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate

1-methyl-4-piperidinyl 3-propoxyphenylcarbamate

Cat. No.: B374821
M. Wt: 292.37g/mol
InChI Key: SBAXVWZTDUTJQG-UHFFFAOYSA-N
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Description

1-methyl-4-piperidinyl 3-propoxyphenylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a carbamate group linked to a 3-propoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate typically involves the reaction of 1-methylpiperidine with 3-propoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is continuously extracted and purified, ensuring a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-piperidinyl 3-propoxyphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often resulting in the formation of secondary amines or alcohols.

    Substitution: The major products are substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-4-piperidinyl 3-propoxyphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-methylpiperidin-4-yl) N-(3-methoxyphenyl)carbamate
  • (1-methylpiperidin-4-yl) N-(3-ethoxyphenyl)carbamate
  • (1-methylpiperidin-4-yl) N-(3-butoxyphenyl)carbamate

Uniqueness

1-methyl-4-piperidinyl 3-propoxyphenylcarbamate is unique due to its specific propoxyphenyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N-(3-propoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-3-11-20-15-6-4-5-13(12-15)17-16(19)21-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19)

InChI Key

SBAXVWZTDUTJQG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)C

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)C

Origin of Product

United States

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